5-Bromo-3-(trifluoromethyl)benzofuran
Description
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPMJZYFOXQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)benzofuran typically involves the bromination and trifluoromethylation of benzofuran derivatives. One common method is the reaction of 3-bromobenzofuran with trifluoromethyl iodide in the presence of copper powder, which produces a mixture of trifluoromethylated benzofurans . Another approach involves the use of difluorocarbene, generated by the thermal decomposition of sodium chlorodifluoroacetate, to react with benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and trifluoromethyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5-Bromo-3-(trifluoromethyl)benzofuran. For instance, compounds derived from benzofuran have shown promising activity against various cancer cell lines. A study demonstrated that certain benzofuran derivatives exhibited significant antiproliferative effects on human ovarian cancer cells, with one compound showing a 59% inhibition rate on Src kinase at a concentration of 10 μM .
2. Antimicrobial Activity
Benzofuran compounds have also been evaluated for their antimicrobial properties. A series of chalcone derivatives based on benzofuran were found to possess excellent antimicrobial activity compared to standard drugs like ciprofloxacin and ketoconazole. Specific compounds demonstrated substantial inhibition zones against Staphylococcus aureus and other pathogens, indicating the potential of benzofuran derivatives as antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory activity of benzofuran derivatives has been documented in various studies. These compounds have been noted for their ability to inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques. These methods allow for high yields and the introduction of specific substituents that enhance biological activity .
2. Structure-Activity Relationship Studies
Research has focused on understanding how different substituents on the benzofuran ring influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antiproliferative activity in certain derivatives .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Compound showed significant inhibition against ovarian cancer cells (59% inhibition at 10 μM) |
| Study B | Investigate antimicrobial properties | Chalcone derivatives exhibited strong antimicrobial activity against multiple pathogens |
| Study C | Analyze anti-inflammatory effects | Benzofuran derivatives inhibited key inflammatory pathways |
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)benzofuran involves its interaction with molecular targets and pathways within biological systems. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Sulfinyl Derivatives : Sulfinyl groups (e.g., phenylsulfinyl) contribute to antimicrobial and antitumor activities, likely through interactions with biological targets via sulfur-oxygen hydrogen bonds .
- Halogenated Analogs : The bromine atom at C-5 facilitates halogen bonding, critical for crystal packing and molecular recognition .
Structural and Crystallographic Comparisons
Planarity and Intermolecular Interactions
- Sulfinyl Derivatives : In 5-bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the benzofuran core remains planar (mean deviation: 0.013–0.014 Å), with intermolecular C–H⋯O and π–π interactions stabilizing the crystal lattice .
- Methyl/Phenyl Substituents : Derivatives like 5-bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran exhibit two independent molecules in the asymmetric unit, with planarity maintained despite steric bulk .
- Trifluoromethyl Impact: The -CF₃ group’s bulk and electronegativity may disrupt π–π stacking but could introduce C–F⋯H–C interactions, a phenomenon observed in fluorinated pharmaceuticals .
Biological Activity
5-Bromo-3-(trifluoromethyl)benzofuran is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with other compounds.
Chemical Structure and Properties
- Chemical Formula : C10H6BrF3O
- Molecular Weight : 292.06 g/mol
- CAS Number : 1341125-78-7
The presence of bromine and trifluoromethyl groups in its structure enhances the compound's lipophilicity and may influence its interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including kinases involved in cancer progression.
- Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, which are being explored for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and SW1573 (non-small-cell lung cancer). Results indicate significant antiproliferative activity with IC50 values ranging from 0.237 to 19.1 µM in different cell lines .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, crucial for mitosis, thereby preventing cancer cell proliferation .
Antimicrobial Activity
The compound has exhibited notable antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on human cancer cell lines. It demonstrated a marked increase in apoptosis markers such as caspase-3 activation, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Comparative Analysis
When compared to other benzofuran derivatives, this compound shows distinct advantages:
Q & A
Q. Critical Parameters :
- Temperature : Excess heat may lead to side reactions (e.g., dehalogenation or ring-opening).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while inert solvents (THF) stabilize intermediates .
- Reaction Time : Overly prolonged reactions risk decomposition; TLC and NMR monitor progress .
Which analytical techniques are essential for characterizing this compound, and how are they applied?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. ¹⁹F NMR quantifies CF₃ group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and intermolecular interactions (e.g., Br···Br contacts) .
Methodological Tip : Combine TLC for real-time monitoring and HPLC for purity assessment (>95% by area normalization) .
How does the substitution pattern (bromine and trifluoromethyl groups) affect the chemical reactivity and electronic properties of benzofuran derivatives?
Advanced Research Question
The bromine atom increases electrophilicity at adjacent positions, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The CF₃ group :
- Electron-Withdrawing Effect : Reduces electron density on the benzofuran ring, stabilizing intermediates in nucleophilic aromatic substitution.
- Steric Effects : Hinders planarization, altering π-π stacking in crystal structures.
Q. Comparative Analysis :
| Compound | Substituents | Reactivity Profile |
|---|---|---|
| 2-Bromobenzofuran | Br at C2 | Less electrophilic at C3 compared to 5-Bromo derivatives |
| 5-Trifluoromethylbenzofuran | CF₃ at C5 | Lower metabolic stability due to increased lipophilicity |
The combined Br/CF₃ substitution enhances electrophilicity at C2 and C4, making the compound a versatile scaffold for functionalization .
What strategies are effective in resolving contradictory data when optimizing reaction conditions for brominated benzofurans?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature vs. catalyst loading).
- In Situ Monitoring : Raman spectroscopy or real-time NMR detects transient intermediates that may explain yield discrepancies.
- Computational Modeling : DFT calculations predict regioselectivity and transition states, reconciling experimental outcomes with theoretical data .
Case Study : Conflicting yields in Pd-catalyzed C-H arylation () were resolved by optimizing ligand choice (XPhos vs. SPhos) and bromide leaving-group compatibility .
How can crystallographic data (e.g., SHELX programs) be utilized in the structural elucidation of halogenated benzofurans?
Advanced Research Question
- Structure Solution : SHELXD identifies heavy atoms (Br, S) via Patterson methods, while SHELXL refines anisotropic displacement parameters.
- Interaction Analysis : ORTEP-III visualizes non-covalent interactions (e.g., C-H···O, Br···Br) critical for crystal packing and stability .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm absence of disorder or twinning.
Example : The title compound’s crystal structure () revealed triclinic symmetry (space group P1) with Br···F contacts influencing lattice stability .
What role do halogen and trifluoromethyl groups play in the biological activity of benzofuran derivatives, and how can this be systematically evaluated?
Advanced Research Question
- Bromine : Enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via van der Waals interactions.
- CF₃ Group : Improves metabolic stability and membrane permeability.
Q. Evaluation Strategies :
- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- Enzyme Assays : Measure IC₅₀ values in vitro (e.g., inhibition of histone deacetylases).
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl) to isolate substituent effects .
Key Finding : Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate () showed 10-fold higher potency than non-halogenated analogs in anti-inflammatory assays .
How can catalytic methods (e.g., Pd-catalyzed C-H activation) be leveraged to functionalize the benzofuran core?
Advanced Research Question
- Direct Arylation : Use Pd(OAc)₂/XPhos with aryl bromides to introduce substituents at C2/C5 without pre-functionalization.
- Challenges : Competing proto-dehalogenation or over-arylation; mitigate via ligand tuning (e.g., bulky ligands suppress side reactions).
Case Study : Pd-catalyzed diarylation of 3-bromofuran () achieved 53% yield with 4-bromobenzotrifluoride, highlighting CF₃’s role in stabilizing transition states .
What are the best practices for comparative analysis of benzofuran derivatives in structure-activity relationship (SAR) studies?
Advanced Research Question
- Library Design : Include analogs with systematic substituent variations (e.g., Br vs. Cl, CF₃ vs. OCF₃).
- Data Normalization : Express activity metrics (e.g., IC₅₀) relative to a common reference compound.
- Multivariate Analysis : Use PCA or clustering algorithms to identify substituent contributions to activity .
Example : A SAR study () linked CF₃’s electronegativity to enhanced COX-2 selectivity over COX-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
